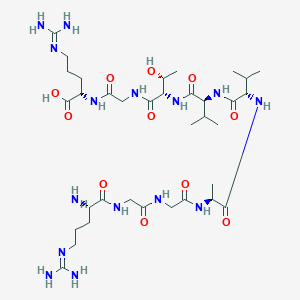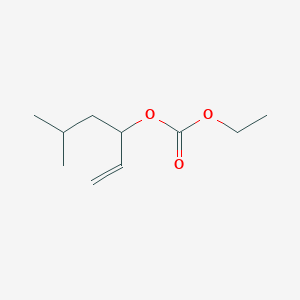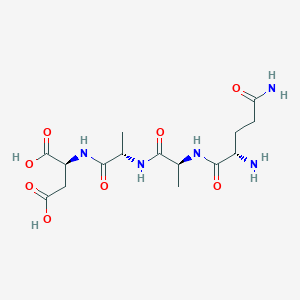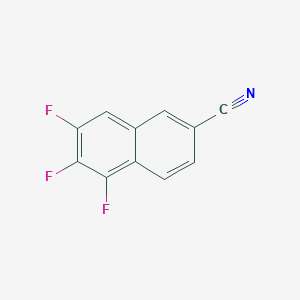![molecular formula C9H12N2O5S B12602796 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-34-2](/img/structure/B12602796.png)
4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methoxyphenyl group and a methanesulfonyl group attached to a carbamimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-methoxyphenyl isocyanate with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The carbamimidate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound, with reaction conditions varying depending on the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce amines and methanesulfonic acid.
Scientific Research Applications
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: It is used in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but lacks the methanesulfonyl moiety.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the carbamimidate structure.
4-Methoxyphenyl carbamate: Similar in structure but with a carbamate group instead of a carbamimidate.
Uniqueness
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
651306-34-2 |
|---|---|
Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
[[amino-(4-methoxyphenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C9H12N2O5S/c1-14-7-3-5-8(6-4-7)15-9(10)11-16-17(2,12)13/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
OKYLURYSEICQFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)


![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)

![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
